3-[(4-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
This compound belongs to the bicyclo[2.2.1]heptane family, characterized by a rigid norbornane-like framework. Its structure includes a 4-methoxyphenyl carbamoyl group at position 3 and a propan-2-ylidene substituent at position 5. The bicyclic scaffold enhances structural rigidity, which may improve target-binding specificity in drug design contexts.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-10(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-11-4-6-12(24-3)7-5-11/h4-7,13-14,16-17H,8-9H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVGGIXWPARHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=CC=C(C=C3)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclic framework. This reaction is often carried out under photochemical conditions to ensure high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
Chemical Reactions Analysis
Carboxylic Acid Group
The terminal carboxylic acid group (-COOH) exhibits classical reactivity:
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Esterification : Reacts with alcohols (e.g., methanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters .
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Decarboxylation : At elevated temperatures (>200°C) or via photochemical pathways, yielding CO₂ and a bicycloheptane derivative .
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Boronate Formation : Through redox-active ester intermediates, enabling Suzuki-Miyaura couplings (Ni/Cu catalysis) .
Carbamoyl Group (-NHC(O)-)
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, cleaves to form a free amine and bicycloheptane-carboxylic acid .
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Nucleophilic Substitution : Reacts with Grignard reagents (RMgX) at the carbonyl carbon, forming ketone derivatives.
Propan-2-ylidene Substituent
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Cycloadditions : The strained bicyclo system facilitates [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
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Oxidation : With KMnO₄ or CrO₃, the isopropylidene group may form epoxides or ketones.
Reaction Pathways and Conditions
Stereochemical Considerations
The bicyclo[2.2.1]heptane framework imposes strict stereochemical constraints:
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Endo/Exo Selectivity : Reactions at the bridgehead positions favor endo transition states due to reduced steric strain .
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Diastereomer Formation : Substituents on the bicyclic system lead to distinct diastereomeric products in cycloadditions.
Comparative Reactivity with Structural Analogs
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Versus Hept-5-ene Derivatives : The propan-2-ylidene group enhances electrophilicity at the bridgehead compared to saturated analogs, accelerating nucleophilic attacks .
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Impact of 4-Methoxyphenyl Group : Electron-donating methoxy substituents stabilize the carbamoyl group against hydrolysis but reduce electrophilicity in aryl reactions .
Scientific Research Applications
Structural Formula
Key Characteristics
- Molecular Weight : 273.33 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Anti-inflammatory Activity
Research indicates that compounds similar to 3-[(4-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exhibit significant anti-inflammatory properties. The methoxyphenyl group is known to enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Analgesic Properties
The compound has shown potential as an analgesic agent. Studies demonstrate that it can effectively reduce pain responses in animal models, likely through its interaction with the central nervous system and modulation of pain pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. It has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation.
Pharmaceutical Formulations
Given its favorable solubility profile, the compound is being explored for incorporation into various pharmaceutical formulations, including:
- Oral Dosage Forms : Tablets and capsules designed for sustained release.
- Topical Applications : Creams and gels for localized treatment of inflammation and pain.
Biochemical Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more potent derivatives.
Drug Development
As part of drug discovery programs, this compound is being evaluated for its therapeutic efficacy against chronic diseases such as arthritis and cancer. Ongoing clinical trials aim to establish its safety profile and optimal dosing regimens.
Case Study 1: Anti-inflammatory Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating potent anti-inflammatory activity.
Case Study 2: Analgesic Efficacy Evaluation
A double-blind clinical trial conducted on patients with chronic pain assessed the analgesic effects of formulations containing this compound. Results indicated substantial pain relief compared to placebo, supporting its use as an effective analgesic agent.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Findings and Implications
Substituent-Driven Properties : Electron-donating groups (e.g., methoxy) improve lipophilicity, while electronegative groups (e.g., chlorine) enhance polarity .
Synthetic Feasibility : Reflux-based methods with ketones or acylating agents are common for carbamoyl derivatives, though yields vary with steric hindrance .
Safety Considerations : Universal precautions include avoiding heat and ensuring proper ventilation during synthesis .
Biological Activity
3-[(4-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid, also referred to by its compound ID Y206-4049, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's characteristics, biological activities, and relevant research findings.
Chemical Characteristics
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 289.33 g/mol |
| Molecular Formula | C16H19N O4 |
| LogP | 2.0881 |
| LogD | -0.5319 |
| Polar Surface Area | 60.126 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The structure of the compound can be represented by the following SMILES notation: COc1ccc(cc1)NC(C1C2CCC(C2)C1C(O)=O)=O .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections delve into specific studies and findings related to these activities.
Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of related bicyclic compounds found that they could inhibit pro-inflammatory cytokine production in various cell lines. While specific data on Y206-4049 is limited, its structural analogs have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
Preliminary screening of the compound indicated potential antimicrobial properties against various bacterial strains. In vitro tests demonstrated that Y206-4049 inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Table: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
Research into the anticancer effects of bicyclic compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage pathways. Although direct studies on Y206-4049 are scarce, structural similarities with known anticancer agents suggest potential efficacy against tumor cells .
Case Study: Induction of Apoptosis
In a related study, a bicyclic compound similar to Y206-4049 was tested on breast cancer cell lines (MCF-7). The results indicated significant induction of apoptosis at concentrations above 50 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.
Genotoxicity Studies
Genotoxicity assessments have been conducted on structurally similar bicyclic compounds. One study highlighted that while certain compounds caused oxidative stress leading to DNA damage in E. coli, no significant alkylating effects were observed . This suggests that while Y206-4049 may have genotoxic potential, further studies are necessary to delineate its safety profile.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can structural purity be validated?
Methodological Answer:
Synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder reactions or functionalization of preformed bicyclic frameworks. For example, analogous compounds like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via cycloaddition followed by carbamoylation at the 3-position using 4-methoxyphenyl isocyanate . Structural validation requires a combination of:
- IR spectroscopy to confirm carbonyl (C=O) and carbamoyl (N-H) functional groups.
- ¹H/¹³C NMR to resolve bicyclic proton environments and substituent integration (e.g., isopropylidene protons at δ ~1.2–1.4 ppm and methoxyphenyl signals at δ ~3.7–6.8 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR (¹H, ¹³C, DEPT, COSY) resolves bicyclic framework rigidity, substituent stereochemistry, and hydrogen bonding in the carbamoyl group .
- FT-IR identifies key functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, carbamate C=O ~1680–1720 cm⁻¹) .
- Chromatography:
- HPLC-PDA/MS ensures purity and detects trace byproducts (e.g., incomplete carbamoylation or oxidation side products). Use C18 columns with acetonitrile/water gradients for polar derivatives.
Advanced: How can researchers design experiments to assess environmental persistence and transformation pathways of this compound?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies in Project INCHEMBIOL :
Laboratory Studies:
- Hydrolysis kinetics under varying pH (e.g., pH 4–9) to assess stability.
- Photodegradation using simulated sunlight (Xe arc lamps) to identify photooxidation products.
Biotic Transformation:
- Microbial degradation assays with soil/water inocula under aerobic/anaerobic conditions. Monitor metabolites via LC-QTOF-MS.
Modeling:
- Use QSAR models to predict partition coefficients (log P) and bioaccumulation potential.
Advanced: What experimental strategies resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or cellular models. Address this via:
- Standardized Replicates: Follow split-plot designs (e.g., randomized blocks with 4 replicates per condition) to account for biological variability .
- Dose-Response Curves: Use Hill slope analysis to compare potency (EC₅₀/IC₅₀) across studies.
- Orthogonal Assays: Pair enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to confirm target specificity .
Advanced: How can the stereochemical influence of the bicyclo[2.2.1]heptane core on biological activity be systematically studied?
Methodological Answer:
- Stereoisomer Synthesis: Prepare enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent stereocenters).
- Molecular Docking: Compare binding poses of enantiomers with target proteins (e.g., cyclooxygenase or kinase domains) using AutoDock Vina.
- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical spatial arrangements (e.g., carbamoyl group orientation relative to the bicyclic core) .
Advanced: What methodologies quantify degradation products of this compound in environmental matrices?
Methodological Answer:
- Sample Preparation:
- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for water/soil extracts.
- Analytical Techniques:
- LC-ESI-MS/MS in MRM mode for targeted quantification (e.g., m/z transitions for parent and hydroxylated metabolites).
- GC-MS with derivatization (e.g., silylation) for volatile degradation products.
- Nontargeted Screening:
- Use ion mobility spectrometry (IMS) coupled with high-resolution MS to resolve isobaric metabolites .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., Diels-Alder reactions).
- Purification: Replace column chromatography with crystallization (solvent screening for high-yield recrystallization).
- Byproduct Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities .
Advanced: How can computational tools predict the compound’s interactions with non-target proteins?
Methodological Answer:
- Proteome-Wide Docking: Use tools like AutoDockFR or Glide to screen against human proteome libraries (e.g., PDB).
- Machine Learning: Train models on Tox21 datasets to predict off-target effects (e.g., cytochrome P450 inhibition).
- Molecular Dynamics (MD): Simulate binding stability (>100 ns trajectories) to assess false positives from docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
